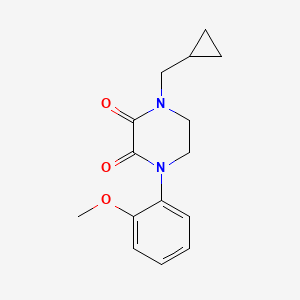

1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione

Beschreibung

1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione is a piperazine derivative characterized by a cyclopropylmethyl substituent at the N1 position and a 2-methoxyphenyl group at the N4 position of the piperazine ring. While direct synthesis data for this compound are absent in the provided evidence, analogous piperazine-2,3-diones are synthesized via oxidation of piperazine precursors, as seen in the oxidation of 1-benzylpiperazines to form diones .

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-20-13-5-3-2-4-12(13)17-9-8-16(10-11-6-7-11)14(18)15(17)19/h2-5,11H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQULHMBBVXLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(C(=O)C2=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a strong base.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic aromatic substitution reactions using methoxyphenyl halides.

Formation of the Dione Functionality: The dione functionality can be introduced through oxidation reactions using suitable oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halides, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:

- Anticancer Activity : Research indicates that compounds with a piperazine moiety can exhibit significant anticancer properties. For instance, derivatives of piperazine have shown to inhibit telomerase activity and induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

- Uroselective Activity : The compound has been identified as having potential use in treating benign prostatic hyperplasia (BPH). Its structure suggests it may act as an antagonist to alpha-adrenergic receptors, which are involved in regulating urinary function. This activity could provide symptomatic relief for patients suffering from BPH without the side effects commonly associated with existing treatments .

- Neuropharmacological Effects : The piperazine structure is known for its interactions with neurotransmitter systems. Compounds similar to 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione have been explored for their potential as anxiolytics or antidepressants due to their ability to modulate serotonin receptors .

Synthesis and Structural Modifications

The synthesis of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione involves multiple steps that can be optimized for yield and purity. The structural modifications of piperazine derivatives have been extensively studied to enhance their biological activity. For instance, the introduction of various substituents on the phenyl ring has been shown to influence the compound's anticancer efficacy significantly .

Case Studies

Several studies highlight the applications of similar piperazine compounds:

- Study on Antitumor Activity : A study demonstrated that a piperazine-containing compound exhibited potent cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating strong efficacy compared to standard chemotherapeutics . This underscores the potential of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione in oncology.

- Research on Uroselective Agents : Investigations into piperazine derivatives have shown that modifications can lead to enhanced uroselectivity and reduced side effects. One study reported the successful synthesis of a piperazine derivative that displayed significant alpha-adrenergic antagonistic activity while minimizing vascular side effects typically associated with such agents .

Data Table: Comparative Analysis of Piperazine Derivatives

Wirkmechanismus

The mechanism of action of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: The compound may bind to specific receptors in biological systems, modulating their activity and leading to various physiological effects.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses and functions.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences:

Analysis :

- This may alter receptor binding kinetics or selectivity .

- The cyclopropylmethyl group at N1 is smaller and more lipophilic than benzyl or isopropyl substituents, which could enhance blood-brain barrier penetration compared to bulkier analogs .

2-Methoxyphenylpiperazine Derivatives

Receptor Affinity and Functional Activity:

Analysis :

- The 2-methoxyphenyl group is a common pharmacophore in 5-HT1A ligands, but the addition of a dione moiety in the target compound may reduce binding affinity compared to non-dione analogs like NAN 190 or BMY 7376. This structural change could shift functional activity from partial agonism to antagonism .

- In dopamine D2 receptors, the lack of a dione in 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine correlates with high affinity, suggesting that the dione in the target compound may hinder interactions with dopaminergic targets .

Sigma Receptor Ligands

Analysis :

- The cyclopropylmethyl group is shared with sigma antagonists, suggesting the target compound may interact with sigma receptors. However, the 2,3-dione could sterically hinder binding compared to non-dione sigma ligands .

Structure-Activity Relationships (SAR) and Functional Implications

N1 Substituents :

- Small, lipophilic groups (e.g., cyclopropylmethyl) enhance CNS penetration and receptor selectivity compared to bulky aromatic substituents .

- In FPR2 ligands, S-isopropyl at R1 improves activity (Ki < 100 nM), while aromatic groups reduce potency. The cyclopropylmethyl group in the target compound may mimic this trend .

N4 Substituents :

- The 2-methoxyphenyl group is critical for 5-HT1A affinity but requires a flexible piperazine backbone. The dione’s rigidity may limit optimal orientation for receptor binding .

Biologische Aktivität

1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione (CAS Number: 2415633-35-9) is a synthetic compound that belongs to the piperazine family, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione is with a molecular weight of 274.31 g/mol. The compound features a piperazine ring substituted with a cyclopropylmethyl group and a methoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.31 g/mol |

| CAS Number | 2415633-35-9 |

Pharmacological Properties

1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione exhibits various pharmacological activities, including:

- Analgesic Activity : Similar to other piperazine derivatives, this compound has shown potential analgesic effects in animal models. Research indicates that modifications in the piperazine structure can significantly enhance analgesic potency compared to traditional opioids like morphine .

- Neuroprotective Effects : Compounds with similar structural features have been studied for their neuroprotective properties. For instance, derivatives that inhibit specific enzymes related to neuronal injury have demonstrated promising results in reducing infarction size in ischemic models .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by the nature of substituents on the piperazine ring. Studies have shown that:

- Substituent Positioning : The position and type of substituents on the phenyl rings can drastically alter the pharmacological profile. For example, compounds with hydroxyl groups at the meta position on phenyl rings have exhibited enhanced analgesic effects compared to their para or ortho counterparts .

- Cyclopropylmethyl Group Influence : The presence of the cyclopropylmethyl group has been associated with increased binding affinity to specific receptors, which may contribute to its enhanced biological activity .

Case Studies

- Analgesic Studies : A series of experiments were conducted using various piperazine derivatives, including 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione. The D'Amour-Smith method was employed to evaluate analgesic efficacy in rodents, revealing that certain structural modifications led to significant increases in pain relief compared to baseline measurements .

- Neuroprotection Research : In a study assessing neuroprotective agents post-stroke, compounds similar to 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione demonstrated reduced neuronal death and inflammation markers when administered after ischemic events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.